

Application Notes and Protocols for Elsubrutinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsubrutinib, also known as ABBV-105, is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key regulator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for various autoimmune diseases and malignancies. **Elsubrutinib** covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity.[1] These application notes provide detailed protocols for the preparation, handling, and solubilization of **Elsubrutinib**, particularly in Dimethyl Sulfoxide (DMSO), to support preclinical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **Elsubrutinib** is presented in Table 1. This information is crucial for accurate preparation of solutions and for the interpretation of experimental results.

Table 1: Physicochemical Properties of **Elsubrutinib**



Property	Value	Reference
Synonyms	ABBV-105	[1][2]
Molecular Formula	C17H19N3O2	[1][3][4]
Molecular Weight	297.35 g/mol	[1][2][3][5][6]
CAS Number	1643570-24-4	[1][2][4]
Appearance	White to off-white solid powder	[1][5]
Purity	>98% (typically confirmed by NMR & HPLC)	[2]

Solubility Profile

The solubility of **Elsubrutinib** in various solvents is a critical factor for its use in in vitro and in vivo studies. The data presented in Table 2 has been compiled from multiple sources to provide a comprehensive overview.

Table 2: Solubility of Elsubrutinib



Solvent	Solubility	Remarks	Reference
DMSO	≥ 25 mg/mL (84.08 mM)	Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO as it is hygroscopic.	[5]
DMSO	59 mg/mL (198.41 mM)	Use of fresh DMSO is recommended as moisture can reduce solubility.	[2]
DMSO	100 mg/mL (336.30 mM)	Requires sonication. Hygroscopic nature of DMSO can impact solubility.	[1]
Ethanol	~4 mg/mL	-	[2]
Water	Insoluble	-	[2]

Note: Due to the variability in reported solubility values, it is recommended to perform small-scale solubility tests before preparing large batches of stock solutions. The use of fresh, anhydrous DMSO is highly recommended to achieve maximum solubility.[1][2][5]

Experimental Protocols Preparation of Elsubrutinib Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **Elsubrutinib** in DMSO, a common starting concentration for in vitro assays.

Materials:

• Elsubrutinib powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated analytical balance

Procedure:

- Equilibration: Allow the vial of **Elsubrutinib** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh the desired amount of Elsubrutinib powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of Elsubrutinib (Molecular Weight: 297.35 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the Elsubrutinib powder.
 For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a
 water bath for 10-15 minutes.[1] Gentle warming (up to 60°C) can also be applied to aid
 dissolution.[5]
- Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the stability and activity of **Elsubrutinib**.



Table 3: Storage Conditions for Elsubrutinib

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[1][5]
Powder	4°C	2 years	[1]
In DMSO	-80°C	6 months - 1 year	[1][2][5]
In DMSO	-20°C	1 month	[1][2][5]

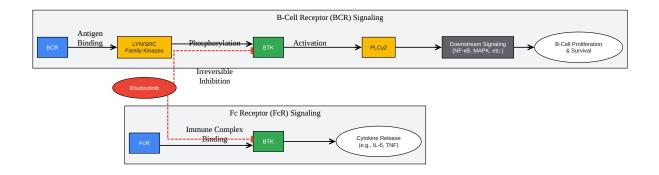
Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Elsubrutinib powder and solutions.
- Handle the compound in a well-ventilated area or a chemical fume hood.
- Avoid inhalation of the powder and contact with skin and eyes.
- Procedures for the proper disposal of anticancer drugs should be considered.

Mechanism of Action and Signaling Pathway

Elsubrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It also plays a role in Fc receptor signaling in other immune cells like monocytes.[1][2]





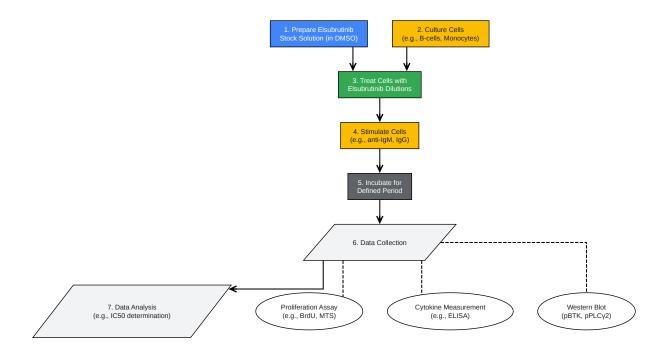
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Caption: Elsubrutinib's mechanism of action via irreversible inhibition of BTK.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of **Elsubrutinib** in a cell-based assay.





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Caption: A generalized workflow for in vitro cell-based assays with **Elsubrutinib**.

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